![molecular formula C17H18N4S B284129 cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide, also known as CPPS, is a chemical compound that has been investigated for its potential use in scientific research. CPPS belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects on cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic effects on cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival. In addition, this compound has been shown to induce oxidative stress and DNA damage in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide in lab experiments include its potential as a cytotoxic agent and kinase inhibitor, which could have implications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Zukünftige Richtungen
For the research on cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide include investigating its potential use as a therapeutic agent in preclinical and clinical studies. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential as a kinase inhibitor. Furthermore, studies are needed to investigate the safety and toxicity of this compound in vivo and its potential interactions with other drugs.
Synthesemethoden
Cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide has been synthesized using various methods, including the reaction of 4-chloro-6-(cyclohexylamino)pyrimidine-5-carbonitrile with phenylhydrazine in the presence of a base, followed by the reaction with thioacetic acid. Another method involves the reaction of 4-chloro-6-(cyclohexylamino)pyrimidine-5-carbonitrile with phenylhydrazine in the presence of a base, followed by the reaction with carbon disulfide and sodium hydroxide. Both methods have been reported to yield this compound with good purity and yield.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide has been investigated for its potential use in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been investigated for its potential use as a kinase inhibitor, which could have implications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C17H18N4S |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
4-cyclohexylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H18N4S/c1-3-7-13(8-4-1)21-16-15(11-20-21)17(19-12-18-16)22-14-9-5-2-6-10-14/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2 |
InChI-Schlüssel |
YRXBEJKDFORDAB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)SC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(CC1)SC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
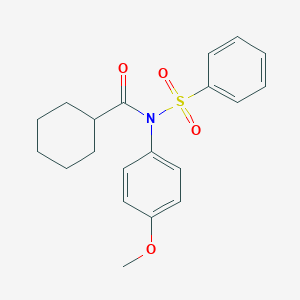
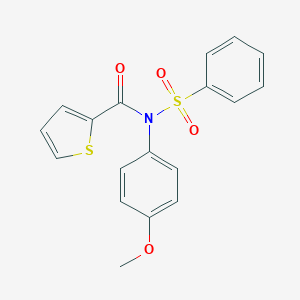
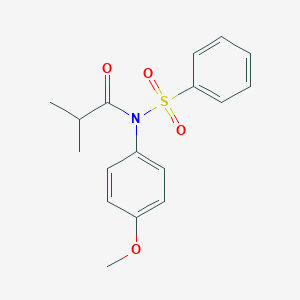
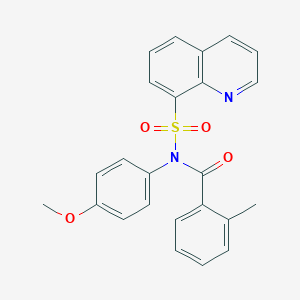
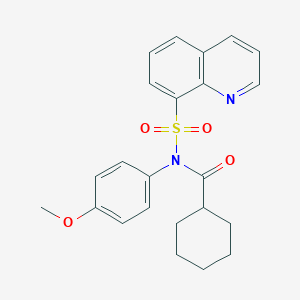

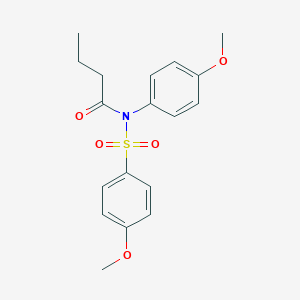

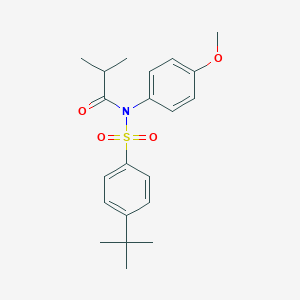
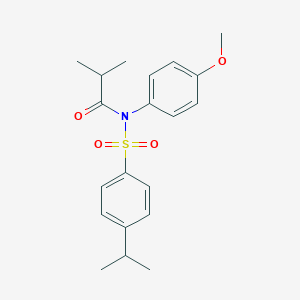

![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
